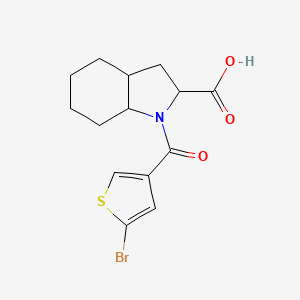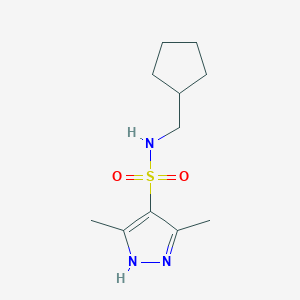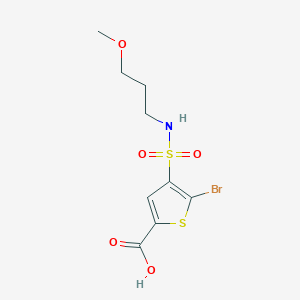![molecular formula C8H13N3O4S B7541318 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)
4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid, also known as MSBA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MSBA is a sulfonamide-based compound that has been found to exhibit anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of specific enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound can exert a range of biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Other studies have suggested that this compound may have antioxidant properties, which could contribute to its anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid for lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, this compound has been found to exhibit low toxicity, making it a relatively safe compound to work with. However, one limitation of this compound is its poor water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Other potential future directions for research involving this compound include exploring its potential use as an antioxidant and investigating its effects on other signaling pathways involved in inflammation and cancer cell growth.
Conclusion
In conclusion, this compound is a sulfonamide-based compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and anti-cancer properties, and its relatively simple synthesis method and low toxicity make it a promising candidate for further research. While there are still many unanswered questions regarding the mechanism of action and potential therapeutic applications of this compound, ongoing research is likely to shed further light on its potential uses in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid involves the reaction between 4-(1-methyl-1H-pyrazol-4-yl)benzenesulfonyl chloride and butanoic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid has been extensively studied for its potential therapeutic applications. In particular, this compound has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, this compound has been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
4-[(1-methylpyrazol-4-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-11-6-7(5-9-11)16(14,15)10-4-2-3-8(12)13/h5-6,10H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLABOCCTYHFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)

![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)

![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)

![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B7541315.png)


